molecular formula C10H11Cl2N3 B1404834 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride CAS No. 1423033-73-1

2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride

Cat. No. B1404834
M. Wt: 244.12 g/mol
InChI Key: ZNDHFXWZGLRNSZ-UHFFFAOYSA-N
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Description

“2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” is a chemical compound with the CAS number 1423033-73-1 . It has a molecular weight of 244.12 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4’-bipyridin-3-amine dihydrochloride . The InChI code is 1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 . More specific physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Microwave-assisted Synthesis

The compound 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride has been utilized in microwave-assisted synthesis processes. One study demonstrated its application in synthesizing various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine. These derivatives were prepared using microwave heating, which highlights the compound's role in facilitating efficient synthesis methods (Ankati & Biehl, 2010).

Antimalarial Activity

Research has explored the antimalarial properties of compounds related to 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride. For example, a study on dichloro-bis-(pyridine-2-yl-undecyl-amine)zinc(II) revealed significant antimalarial activity, suggesting potential therapeutic applications for derivatives of 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride in treating malaria (Abu Ali et al., 2016).

Complexation with Metals

The compound also finds use in complexation reactions with metals. For instance, a study detailed the complexation of 2-pyridinecarbaldehyde (a related compound) with cadmium(II), leading to the formation of a tetradentate ligand. This research illustrates the compound's utility in creating complex metal structures, which could have applications in material science and catalysis (Hakimi et al., 2013).

Corrosion Inhibition

The compound has also been investigated for its corrosion inhibition properties. Research on similar Schiff base compounds, like benzylidene-pyridine-2-yl-amine, demonstrated their effectiveness in preventing corrosion of mild steel in acidic environments. This suggests that 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride could potentially be used in industrial applications for corrosion protection (Ashassi-Sorkhabi et al., 2005).

Catalysis

Research indicates potential applications in catalysis, particularly in C-H bond amination. A study found that 2-(Pyridin-2-yl) aniline, a derivative, served effectively as a directing group in C-H amination mediated by cupric acetate, suggesting possible catalytic applications for 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride (Zhao et al., 2017).

Luminescent Properties

The luminescent properties of certain derivatives have been studied, indicating potential use in biological sensing and photochemical applications. A study on ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine, which exhibits luminescent properties, suggests similar potential for 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride derivatives (Khamrang et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” are not mentioned in the sources I found, similar compounds have been studied for their potential biological activities . This suggests that “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” could also be a subject of future research in medicinal chemistry.

properties

IUPAC Name

2-pyridin-4-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDHFXWZGLRNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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